molecular formula C17H13N3O3S B2370673 Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate CAS No. 477857-88-8

Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate

Cat. No.: B2370673
CAS No.: 477857-88-8
M. Wt: 339.37
InChI Key: KJSFFWRATWFBOL-UHFFFAOYSA-N
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Description

. This compound contains a thiadiazole ring, which is a five-membered heterocyclic structure with one sulfur and two nitrogen atoms. The presence of the thiadiazole ring contributes to the compound’s diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate . This reaction proceeds under specific conditions, such as the presence of a catalyst like acetate (glacial) and the use of solvents like ethanol . The reaction yields the desired thiadiazole derivative through a series of intermediate steps, including the formation of hydrazones and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using industrial-grade solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted aromatic compounds. These products can exhibit different biological activities and properties, making them valuable for further research and applications .

Scientific Research Applications

Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate has a wide range of scientific research applications:

    Biology: It exhibits antimicrobial and anticancer activities, making it a valuable compound for studying biological pathways and developing new therapeutic agents.

    Medicine: The compound’s anti-inflammatory properties are being explored for potential use in treating inflammatory diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

    1,2,4-Thiadiazole: Known for its antimicrobial and anticancer properties.

    1,3,4-Thiadiazole: Exhibits a broad spectrum of biological activities, including antiviral and antifungal properties.

    1,2,5-Thiadiazole: Used in the development of new materials with unique properties.

Uniqueness

Methyl 4-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}benzenecarboxylate is unique due to its specific structure, which combines a thiadiazole ring with a phenyl group and a benzenecarboxylate moiety.

Properties

IUPAC Name

methyl 4-[(4-phenylthiadiazole-5-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-23-17(22)12-7-9-13(10-8-12)18-16(21)15-14(19-20-24-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSFFWRATWFBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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